- Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents, Journal of Organic Chemistry, 2021, 86(3), 2876-2894
Cas no 93-60-7 (Methyl nicotinate)
Methyl nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl nicotinate
- Methyl pyridine-3-carboxylate
- Nicotinic acid methyl ester
- 3-Picolinic acid methyl ester
- 3-methoxycarbonylpyridine
- 3-pyridinecarboxylic acid methyl ester
- FEMA 3709
- methyl 3-nicotinate
- methyl 3-pyridinecarboxylate
- Methyl nictinate
- methylnicotinicacid
- NIACIN METHYL ESTER
- Nicometh
- Nikomet
- pyridine-3-carboxylic acid methyl ester
- Methylnicotinate
- Methyl-nicotinate
- 3-Pyridinecarboxylic acid, methyl ester
- Nicotinic acid, methyl ester
- 3-(Carbomethoxy)pyridine
- Heat spray
- 3-(Methoxycarbonyl)pyridine
- m-(Methoxycarbonyl)pyridine
- 3-Picolinic acid methyl ester
- 3PyrCOOMe
- Heat spray (TN)
- FEMA No. 3709
- 3-Carbomethoxypyridine
- Methyl nicotinat
- Nicotinic acid, methyl ester (6CI, 7CI, 8CI)
- NSC 13126
- NSC 403799
- Methyl nicotinate,99%
-
- MDL: MFCD00006388
- Inchi: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
- InChI Key: YNBADRVTZLEFNH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=NC=1)OC
- BRN: 113951
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 39.2
Experimental Properties
- Color/Form: Colorless crystals.
- Density: 1.2528 (rough estimate)
- Melting Point: 39-42 °C
42-44 °C (lit.) - Boiling Point: 204 °C(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: 1.5323 (estimate)
- Solubility: H2O: 0.1 g/mL, clear
- Water Partition Coefficient: Negligible
- PSA: 39.19000
- LogP: 0.86820
- Merck: 6100
- FEMA: 3709
- Solubility: Soluble in water, ethanol and benzene.
Methyl nicotinate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:QT1925000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R36/38
Methyl nicotinate Customs Data
- HS CODE:2936290090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0086-500G |
Methyl Nicotinate |
93-60-7 | >98.0%(GC) | 500g |
¥1750.00 | 2024-04-15 | |
| Fluorochem | 078909-1g |
Methyl nicotinate |
93-60-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078909-25g |
Methyl nicotinate |
93-60-7 | 95% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 078909-100g |
Methyl nicotinate |
93-60-7 | 95% | 100g |
£27.00 | 2022-03-01 | |
| Fluorochem | 078909-250g |
Methyl nicotinate |
93-60-7 | 95% | 250g |
£46.00 | 2022-03-01 | |
| Fluorochem | 078909-1kg |
Methyl nicotinate |
93-60-7 | 95% | 1kg |
£157.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120395-25g |
Methyl nicotinate |
93-60-7 | 99% | 25g |
¥92.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120395-500g |
Methyl nicotinate |
93-60-7 | 99% | 500g |
¥361.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120395-100g |
Methyl nicotinate |
93-60-7 | 99% | 100g |
¥205.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S6231-25mg |
Methyl nicotinate |
93-60-7 | 99.85% | 25mg |
¥795.28 | 2023-09-15 |
Methyl nicotinate Production Method
Production Method 1
Production Method 2
- Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides, RSC Advances, 2015, 5(115), 94776-94785
Production Method 3
- Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite, Gazzetta Chimica Italiana, 1994, 124(9), 385-6
Production Method 4
- Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent, Synthesis, 1989, (8), 645-6
Production Method 5
- A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides, Chem, 2022, 8(2), 508-531
Production Method 6
- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,
Production Method 7
1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C
1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux
- Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308
Production Method 8
Production Method 9
- Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles, RSC Advances, 2017, 7(3), 1498-1503
Production Method 10
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones, Chemische Berichte, 1990, 123(3), 647-8
Production Method 11
1.2 20 min, rt
- NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512
Production Method 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
- Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines, Current Microwave Chemistry, 2014, 1(1), 75-80
Production Method 13
Production Method 14
Production Method 15
- Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines, Synlett, 2008, (17), 2579-2582
Production Method 16
- Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system, Gazzetta Chimica Italiana, 1990, 120(1), 67-8
Production Method 17
Production Method 18
- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides, Chemistry - A European Journal, 2011, 17(6), 1768-1772
Production Method 19
- Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides, Journal of Organometallic Chemistry, 2009, 695(2), 260-266
Production Method 20
Production Method 21
Methyl nicotinate Raw materials
- Diazald
- Nicotinamide
- pyridine-3-carbaldehyde
- methyl 2-chloropyridine-3-carboxylate
- Methyl nicotinate 1-oxide
- pyridine-3-carbonitrile
- Niacin
- 3-Iodopyridine
- 3-Bromopyridine
- 3-Pyridinemethanol
Methyl nicotinate Preparation Products
Methyl nicotinate Suppliers
Methyl nicotinate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Methyl nicotinate
Methyl Nicotinate (CAS No. 93-60-7): Properties, Applications, and Market Insights
Methyl nicotinate (CAS No. 93-60-7), also known as methyl 3-pyridinecarboxylate, is a versatile organic compound with a wide range of applications in pharmaceuticals, cosmetics, and research. This ester of nicotinic acid is renowned for its vasodilatory properties, making it a key ingredient in topical formulations designed to enhance blood circulation. With the increasing demand for skin care ingredients and performance-enhancing compounds, methyl nicotinate has garnered significant attention in both scientific and commercial circles.
The chemical structure of methyl nicotinate consists of a pyridine ring with a carboxylate ester group at the 3-position. This unique configuration contributes to its solubility in organic solvents and its ability to penetrate the skin effectively. Researchers and formulators often seek high-purity methyl nicotinate for its consistent performance in various applications. Recent studies have explored its potential in transdermal drug delivery systems, aligning with the growing interest in non-invasive medication methods.
In the pharmaceutical industry, methyl nicotinate serves as an important intermediate in the synthesis of various drugs. Its role in creating vasodilatory medications has been particularly valuable for treating circulatory disorders. The compound's ability to stimulate localized blood flow without systemic effects makes it preferable for targeted therapies. Current market trends show rising demand for pharmaceutical-grade methyl nicotinate, especially in developing innovative topical formulations.
The cosmetic industry has embraced methyl nicotinate for its skin-conditioning properties. As consumers increasingly seek cosmeceutical ingredients with proven efficacy, this compound has found its way into anti-aging creams, body sculpting products, and hair growth formulations. Its mechanism of action involves temporary capillary dilation, which can enhance the delivery of other active ingredients. This synergistic effect has made cosmetic methyl nicotinate a popular choice among formulators developing next-generation skincare solutions.
Research applications of methyl nicotinate continue to expand, particularly in studies investigating cutaneous blood flow and transdermal absorption. Scientists value its consistent vasodilatory response as a reference standard in pharmacological experiments. The compound's well-characterized effects make it invaluable for calibrating equipment and validating new measurement techniques in dermatological research.
Manufacturers of methyl nicotinate have responded to market demands by developing various purity grades and formulations. The availability of USP-grade methyl nicotinate ensures compliance with stringent pharmaceutical requirements, while technical-grade material serves industrial applications. Recent advancements in production technology have improved yield and purity, making high-quality methyl nicotinate powder more accessible to diverse industries.
Quality control remains paramount in methyl nicotinate production, with analytical methods such as HPLC and GC-MS ensuring product consistency. Suppliers typically provide comprehensive certificates of analysis detailing parameters like assay purity, residual solvents, and heavy metal content. These quality assurances are particularly important for buyers seeking reliable methyl nicotinate suppliers for sensitive applications.
The global market for methyl nicotinate has shown steady growth, driven by expanding applications in personal care and pharmaceutical sectors. Regional markets display varying demand patterns, with North America and Europe leading in pharmaceutical applications, while Asia-Pacific shows strong growth in cosmetic uses. Market analysts project continued expansion as new applications emerge in performance skincare and targeted therapeutic systems.
Storage and handling of methyl nicotinate require standard laboratory precautions. The compound is typically stable under recommended conditions, but proper storage in airtight containers protects against moisture absorption and maintains product integrity. These considerations are especially relevant for purchasers of bulk methyl nicotinate who need to maintain material quality over extended periods.
Innovative applications continue to emerge for methyl nicotinate, particularly in combination with other bioactive compounds. Researchers are investigating its potential in enhanced topical formulations that could revolutionize delivery of certain medications. The compound's established safety profile and well-understood mechanism of action make it an attractive candidate for these cutting-edge developments.
Environmental and regulatory aspects of methyl nicotinate production have gained attention as sustainability becomes increasingly important. Manufacturers are implementing greener synthesis routes and waste reduction strategies to minimize environmental impact. These efforts align with the growing demand for eco-friendly chemical production across all industries.
For researchers and product developers seeking detailed technical information, numerous studies have characterized methyl nicotinate's physicochemical properties. These include its melting point (39-41°C), boiling point (204°C), and solubility characteristics. Such data is crucial for formulating products that maximize the compound's benefits while ensuring stability and efficacy.
The future of methyl nicotinate appears promising as new applications continue to be discovered. Its role in advanced dermatological research and innovative cosmetic formulations positions it as a compound with enduring relevance. As scientific understanding of skin physiology advances, methyl nicotinate's unique properties will likely find even broader utility in health and personal care products.
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